2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core linked to a piperazine ring substituted with a fluorophenyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key intermediate. The reaction conditions usually involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are crucial for binding to these targets, which may include receptors or enzymes involved in neurological pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and fluorophenyl structure but differs in its core structure.
2-[4-(2-(2-fluoroethoxy)phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile: Another compound with a fluorophenyl-piperazine moiety, used in radiolabeling studies.
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-13-4-6-14(7-5-13)22-8-10-23(11-9-22)18-20-12-15-16(21-18)2-1-3-17(15)24/h4-7,12H,1-3,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASNFTGQLBIYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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